3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is a synthetic organic compound that captures the interest of chemists and researchers alike due to its unique chemical structure and diverse applications. The presence of multiple functional groups within this molecule allows it to participate in a variety of chemical reactions, making it a valuable entity in scientific research and industry.
Preparation Methods
This compound is typically synthesized through a series of strategic chemical reactions. One common route involves the initial formation of a triazole ring, followed by subsequent introduction of the pyridine moiety and the trifluorobut-3-enylsulfanyl group. This multi-step synthesis often requires precise reaction conditions, including controlled temperatures, specific catalysts, and careful monitoring of intermediate products.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is scaled up using high-throughput reactors that ensure efficient mixing and heat transfer. The process generally involves the optimization of reaction times and the recycling of solvents and reagents to minimize waste and improve yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: : Typically, oxidation reactions of this compound would involve specific oxidizing agents like potassium permanganate or chromic acid. These reactions can result in the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions often use reagents such as lithium aluminium hydride, resulting in the conversion of some functional groups to more reduced forms.
Substitution: : Given its structure, this compound can participate in various substitution reactions. Common reagents include halides for nucleophilic substitutions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with altered functional groups, which can further impact their reactivity and application.
Scientific Research Applications
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is utilized in numerous scientific fields:
Chemistry: : Its unique structure makes it a subject of study in synthetic organic chemistry, particularly in exploring new reaction mechanisms and pathways.
Biology: : This compound is often used in biological assays to investigate its potential as a therapeutic agent, especially in the context of its interactions with biological macromolecules.
Medicine: : Preliminary studies suggest that this compound might possess pharmacological properties that could be harnessed in drug development, particularly for its potential antifungal and antibacterial activities.
Industry: : Its stability and reactivity profile make it suitable for various industrial applications, including as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The specific mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with particular molecular targets through its triazole and pyridine moieties, potentially interfering with enzymatic activity or binding to cellular receptors. The pathways involved could include inhibition of protein synthesis or disruption of cell membrane integrity in microbial organisms.
Comparison with Similar Compounds
When compared with other compounds having similar structures, such as other triazole-pyridine derivatives, 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine stands out due to its unique combination of trifluoromethyl and trifluorobut-3-enylsulfanyl groups.
Similar Compounds
3-Chloro-2-[3-(4-methyl-3-butylsulfanyl)-1,2,4-triazol-1-yl]-5-(methyl)pyridine: : Lacks the trifluoromethyl group, impacting its chemical reactivity and biological activity.
2-[3-(But-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine: : Does not contain the chloro substituent, altering its mechanism of action and application spectrum.
Properties
IUPAC Name |
3-chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF6N4S/c13-7-3-6(12(17,18)19)4-20-10(7)23-5-21-11(22-23)24-2-1-8(14)9(15)16/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJSYPFSHOUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC(=N2)SCCC(=C(F)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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